N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide
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Description
N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
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Biological Activity
N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C20H17F3N4O3
- Molecular Weight: 418.376 g/mol
- CAS Number: 1421459-24-6
The structure includes a triazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. Triazoles are recognized for their ability to interact with various biological targets, making them valuable in drug development.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit considerable antimicrobial properties. A review highlighted the effectiveness of 1,2,4-triazoles as antifungal and antibacterial agents. For instance, triazole compounds have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin and ciprofloxacin .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies on related triazole compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, a library of triazole derivatives was tested against various human cancer cell lines, revealing IC50 values in the low micromolar range (2.38–3.77 μM) for some derivatives . This indicates that structural modifications can enhance potency against specific cancer types.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens and cancer cells.
- DNA Interaction: Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, leading to cell death in rapidly dividing cells.
- Immune Modulation: Certain triazole compounds can modulate immune responses, enhancing the body's ability to fight infections or tumors.
Study on Antimicrobial Efficacy
In a comparative study of various triazole derivatives, N-methyl derivatives showed enhanced antibacterial activity compared to their unsubstituted counterparts. The presence of electron-donating groups on the phenyl ring was found to significantly increase activity against resistant bacterial strains .
Anticancer Activity Evaluation
A recent investigation focused on a series of 1,2,4-triazole derivatives demonstrated that specific modifications led to increased cytotoxicity against cervical and bladder cancer cell lines. The study emphasized the importance of substituent positions on the triazole ring in determining biological efficacy .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-methyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-18(9-6-4-3-5-7-9)10(21)8-20-12(22)19(2)11(17-20)13(14,15)16/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIJUNYOQRVMAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N(C)C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.